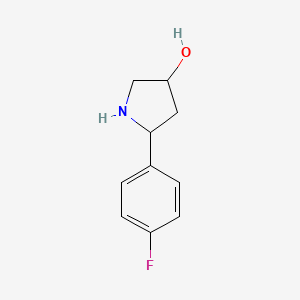

5-(4-Fluorophenyl)pyrrolidin-3-ol

Description

5-(4-Fluorophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a fluorophenyl substituent at the 5-position and a hydroxyl group at the 3-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring contributes to conformational flexibility and hydrogen-bonding capabilities .

Properties

CAS No. |

1343609-50-6; 1423034-84-7 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 |

IUPAC Name |

5-(4-fluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-5-9(13)6-12-10/h1-4,9-10,12-13H,5-6H2 |

InChI Key |

NZZYEGHSKMJTKE-UHFFFAOYSA-N |

SMILES |

C1C(CNC1C2=CC=C(C=C2)F)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrolidine Cores

1-(2-Phenylethyl)pyrrolidin-3-ol Enantiomers (1a and 1b)

- Structural Features : These enantiomers (3R and 3S configurations) replace the fluorophenyl group with a phenylethyl substituent. The hydroxyl group remains at the pyrrolidin-3-ol position.

- Enantiomeric differences also influence binding affinity; for example, in antiviral assays, one enantiomer may exhibit superior activity due to stereospecific interactions .

Dihydropyrano[2,3-c]pyrazol-6-amine Derivatives (5f, 5g, 5h, 5i)

- Structural Features: These compounds retain the 5-(4-fluorophenyl) group but incorporate a dihydropyrano-pyrazol-amine scaffold. Substituents like trimethoxyphenol (5f) or nitro groups (5g) modify electronic properties.

- Biological Activity: Compound 5f (trimethoxyphenol substituent) showed enhanced antiproliferative activity in cancer cell lines compared to simpler pyrrolidine derivatives, likely due to increased π-π stacking interactions .

Physicochemical and Structural Properties

Isostructural Thiazole Derivatives (Compounds 4 and 5)

- Structural Features : These compounds combine fluorophenyl, triazole, and thiazole moieties. X-ray crystallography revealed near-planar conformations, except for one fluorophenyl group oriented perpendicularly, likely influencing solubility and packing efficiency .

- Comparison: The planar regions of these compounds contrast with the non-planar pyrrolidine ring in 5-(4-fluorophenyl)prolidin-3-ol, suggesting divergent binding modes in protein targets .

Crystal Structure Insights

Data Table: Key Comparative Properties

Critical Analysis of Divergent Findings

- Stereochemical Sensitivity: While both this compound and its phenylethyl analogs (1a/b) show enantiomer-dependent activity, the magnitude varies. For CHK1 inhibitors, enantiomeric differences led to 10-fold potency changes, whereas in antiviral compounds, the effect was less pronounced .

- Hydroxyl Group Necessity : N-methylation of pyrrolidine in CHK1 inhibitors abolished cellular activity despite retained enzyme inhibition, highlighting the hydroxyl’s role in membrane penetration or off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.